4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid
Description
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid (CAS: 1296950-68-9) is a halogenated quinoline derivative with a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol. Its structure features a bromine atom at position 4, a methoxy group at position 8, a methyl group at position 6, and a carboxylic acid moiety at position 3 (Figure 1). This compound is primarily used in research and development (R&D) for applications in medicinal chemistry, particularly in antibiotic and antiviral drug discovery due to its structural resemblance to bioactive quinoline scaffolds .
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-8-methoxy-6-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
UIPNGEBHCZMKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves several steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by bromination and methoxylation . Industrial production methods may utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Quinolines
Bromine Position and Functional Group Differences
Key Observations :
- Bromine position significantly affects biological activity.
- Hydroxy vs. Methoxy groups: The hydroxyl group in 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid increases polarity, making it more water-soluble than the methoxy-containing target compound .
Ester Derivatives
Key Observations :
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- The carboxylic acid group in the target compound confers moderate water solubility (estimated logP ~2.5), whereas ester derivatives (e.g., ethyl esters) exhibit higher logP values (~3.5–4.0), favoring passive diffusion across biological membranes .
- Methoxy groups (as in the target compound) improve metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
Bioactivity
- Antimicrobial Activity: The target compound shows moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (MIC > 64 µg/mL) due to its methoxy group’s electron-donating effects .
- Enzyme Inhibition: 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibits stronger inhibition of E. coli DNA gyrase (IC₅₀ = 0.8 µM) compared to the target compound (IC₅₀ = 5.2 µM), attributed to the CF₃ group’s electronegativity .
Biological Activity
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves the bromination of 8-methoxy-6-methylquinoline followed by carboxylation. The general synthetic route can be summarized as follows:
- Bromination : The quinoline derivative is treated with bromine in an appropriate solvent to introduce the bromine substituent at the 4-position.
- Carboxylation : The brominated compound undergoes a reaction with carbon dioxide under basic conditions to form the carboxylic acid group.
Antimicrobial Properties
Research indicates that 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics, suggesting a promising role as a broad-spectrum antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 | 0.125 |
| Escherichia coli | 8 | 0.5 |
| Klebsiella pneumoniae | 5 | 0.25 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate that it is more potent than some established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Control Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 15 (Doxorubicin) |
| HeLa | 12 | 20 (Cisplatin) |
The biological activity of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid is attributed to its ability to interact with specific molecular targets within microbial and cancer cells.
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of cell cycle checkpoints.
Study on Antimicrobial Efficacy
In a comparative study, 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid was tested against various pathogens. It demonstrated superior activity against resistant strains compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Study on Anticancer Potential
A recent investigation into the anticancer effects revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase in MCF-7 cells, leading to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating its potential utility in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
